[2-(Difluoromethyl)cyclobutyl]methanamine
Overview
Description
[2-(Difluoromethyl)cyclobutyl]methanamine: is an organic compound characterized by the presence of a cyclobutyl ring substituted with a difluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)cyclobutyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclobutyl ring, followed by the attachment of the methanamine group. One common method involves the use of difluoromethylation reagents, such as difluorocarbene, which can be generated in situ from precursors like chlorodifluoromethane. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Difluoromethyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions; low temperatures.
Substitution: Various nucleophiles (e.g., halides, alkoxides); polar aprotic solvents; moderate temperatures.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Difluoromethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
- [1-(Difluoromethyl)cyclobutyl]methanamine
- [2-(Trifluoromethyl)cyclobutyl]methanamine
- [2-(Difluoromethyl)cyclopropyl]methanamine
Uniqueness: Compared to similar compounds, [2-(Difluoromethyl)cyclobutyl]methanamine is unique due to the specific positioning of the difluoromethyl group on the cyclobutyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
[2-(difluoromethyl)cyclobutyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-4(5)3-9/h4-6H,1-3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDXDODAJPJOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277474 | |
Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-76-4 | |
Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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